REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[NH:6]1[C:14]2[C:9](=[CH:10][C:11]([C:15]#[N:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7]1.CN(C)[CH:19]=[O:20]>>[CH:19]([C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[C:11]([C:15]#[N:16])[CH:10]=2)[NH:6][CH:7]=1)=[O:20]
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Name
|
|
Quantity
|
4.24 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.52 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
5.39 g
|
Type
|
reactant
|
Smiles
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N1C=CC2=CC(=CC=C12)C#N
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
stirred for 30 mins at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solid precipitated
|
Type
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ADDITION
|
Details
|
further dimethylformamide (10 ml) was added to aid
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
STIRRING
|
Details
|
the reaction mixture was then stirred at room temperature for 3 hr
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
CUSTOM
|
Details
|
to quench the reaction mixture which
|
Type
|
STIRRING
|
Details
|
was then stirred for 18 hr
|
Duration
|
18 h
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
WAIT
|
Details
|
to stand, after 24 hr
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
a pink solid had precipitated in the organic layer
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
FILTRATION
|
Details
|
organic layer filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CNC2=CC=C(C=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.44 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |